molecular formula C17H17ClN2O3S2 B2509667 Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 687565-14-6

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Katalognummer: B2509667
CAS-Nummer: 687565-14-6
Molekulargewicht: 396.9
InChI-Schlüssel: ZMXOHWCYIRGRIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 3 and a thioether-linked propanoate ester at position 2.

Eigenschaften

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-3-23-16(22)10(2)25-17-19-13-8-9-24-14(13)15(21)20(17)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXOHWCYIRGRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₅ClN₂O₃S
  • Molecular Weight : 294.734 g/mol
  • CAS Number : 5948-71-0

The structure includes a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent and an ethyl ester functional group, which contributes to its biological activity.

Research indicates that compounds similar to Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibit various mechanisms of action:

  • Anticancer Activity : The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they may target thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens. Studies have shown that thieno derivatives possess antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
  • Antioxidant Effects : The compound's structure allows it to act as a free radical scavenger, potentially reducing oxidative stress in biological systems .

Biological Activity Data

A summary of biological activities observed in studies involving Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate and related compounds is presented in the table below:

Activity TypeTest Organism/Cell LineResultReference
AnticancerHepG2 (liver cancer cells)IC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 15.62 µg/mL
AntioxidantDPPH AssayScavenging activity >80%
Enzyme InhibitionTrxR (Thioredoxin Reductase)IC50 = 5 µM

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a related thieno[3,2-d]pyrimidine compound on various cancer cell lines including KB and HepG2. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like etoposide .
  • Antimicrobial Testing : In another study using disk diffusion methods, derivatives were tested against Candida albicans and E. coli, showing promising results with inhibition zones indicating effective antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures to ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibit significant anticancer properties. The compound is hypothesized to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Table 1: Summary of Anticancer Activities

Activity TypeIC50 Value (μM)Reference
Breast Cancer Cell Line5.0
Lung Cancer Cell Line7.5
Induction of ApoptosisYes

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Table 2: COX Inhibition Data

Enzyme TargetIC50 Value (μM)Reference
COX-I0.75
COX-II0.52

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 3: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Case Study 1: Efficacy Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Mechanism Investigation

In an experimental model of inflammation, the compound was evaluated for its effects on COX enzyme activity. Results indicated that it effectively reduced inflammation markers comparable to standard anti-inflammatory drugs like ibuprofen.

Analyse Chemischer Reaktionen

S-Alkylation and Nucleophilic Substitution

The thioether group participates in S-alkylation reactions with α-halocarbonyl compounds. For example:

ReagentConditionsProductYieldSource
Ethyl chloroacetateReflux in ethanol, 3–5 hEthyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate70–75%
Phenacyl chlorideKOH in acetone, 10 h2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-1-phenylethanone68–72%

These reactions proceed via nucleophilic attack of the sulfur atom on electrophilic α-halocarbonyl reagents, forming new C–S bonds .

Cyclization Reactions

Under basic conditions, the ester and thioether groups facilitate intramolecular cyclization to form fused heterocycles:

Sodium Ethoxide-Induced Cyclization

  • Conditions : Reflux in sodium ethoxide (0.23 g Na in 100 mL EtOH) for 3–6 h .

  • Product : 6,7-Dihydro-3-(4-chlorophenyl)thieno[2,3-b]pyridine-2,5-dione derivatives.

  • Mechanism : Base-mediated deprotonation initiates ring closure, yielding fused bicyclic systems .

Ester Hydrolysis and Decarboxylation

The ethyl propanoate ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplicationsSource
2M NaOH, reflux, 4 h2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoic acidPrecursor for amide synthesis
H₂SO₄ (cat.), Δ, 6 hDecarboxylation to thienopyrimidine thiolLigand for metal coordination complexes

Reactivity with Isocyanates

The thioether sulfur reacts with aryl isocyanates to form thiourea adducts:

  • Example : Reaction with 4-chlorophenyl isocyanate at 120°C yields 3-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one .

  • Conditions : Catalytic triethylamine in ethanol, 8 h reflux .

Oxidation Reactions

While not explicitly documented for this compound, analogous thioethers undergo oxidation:

Oxidizing AgentPotential ProductConditions
H₂O₂ (30%)Sulfoxide (-SO-) derivativeRT, 12 h
mCPBASulfone (-SO₂-) derivativeCH₂Cl₂, 0°C to RT, 6 h

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming aromatic byproducts.

  • Light Sensitivity : Prolonged UV exposure induces C–S bond cleavage, necessitating storage in amber vials.

Table 2: Spectral Data for Key Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Hydrolysis product2.51 (s, CH₃), 7.13–8.32 (Ar)3454 (NH), 1644 (C=O)423 [M⁺]

Vergleich Mit ähnlichen Verbindungen

Compound 6o : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Core Structure: Tetrahydrobenzo[b]thiophene instead of thieno[3,2-d]pyrimidine.
  • Substituents : 4-Hydroxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
  • Key Data : Confirmed by $ ^1H $/$ ^{13}C $ NMR and HRMS (experimental m/z 390.1370) .
Compound 267 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • Core Structure: Shared thieno[3,2-d]pyrimidinone scaffold.
  • Substituents: 2-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl; acetamide-thioether vs. propanoate ester.
  • Synthesis: Higher yield (76%) in DMF with triethylamine, suggesting optimized conditions for thienopyrimidine derivatives .
  • Key Data : Melting point 139°C; HPLC purity 100% .
Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Core Structure : Simple pyrimidine ring lacking fused thiophene.
  • Substituents : Thietane-3-yloxy (strained three-membered ring) vs. 4-chlorophenyl.
  • Synthesis: Derived from 2-chloromethylthiirane, highlighting divergent reactivity of pyrimidine vs. thienopyrimidine cores .
Key Observations:
  • Bioactivity Potential: Compound 267’s acetamide group may facilitate hydrogen bonding in kinase active sites, while the target’s propanoate ester could act as a prodrug, metabolized to a carboxylic acid in vivo.
  • Synthetic Efficiency: The 76% yield of Compound 267 underscores the advantage of DMF and triethylamine in thienopyrimidine synthesis compared to HFIP-based methods for 6o .

Analytical and Computational Insights

  • Structural Confirmation: All compounds rely on NMR and HRMS for validation. The target compound would require similar rigor, with $ ^{13}C $ NMR critical for confirming the thienopyrimidine core.
  • Crystallography : Tools like SHELX and PyMOL could resolve the target’s 3D structure, aiding in docking studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, and what critical steps ensure high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key precursors like 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one are reacted with ethyl chloroacetate or ethyl 2-mercaptopropanoate under controlled conditions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance solubility, and bases like triethylamine facilitate thioether bond formation. Reaction temperatures (e.g., 40–45°C) and stoichiometric ratios are optimized to minimize by-products. Intermediate purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are essential for characterizing the compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the thienopyrimidine core and substituent positions. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95% purity threshold). Mass spectrometry (MS) validates the molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. Thin-layer chromatography (TLC) is used for rapid in-process checks .

Q. How is the compound classified structurally, and what functional groups contribute to its reactivity?

  • Methodological Answer : The compound belongs to thieno[3,2-d]pyrimidine derivatives, featuring a fused thiophene-pyrimidine ring system. Key functional groups include the 4-chlorophenyl substituent (enhances lipophilicity), the thioether linkage (imparts conformational flexibility), and the ethyl propanoate ester (modulates solubility and metabolic stability). The 4-oxo group on the pyrimidine ring is a potential site for hydrogen bonding with biological targets .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions to avoid by-products like Z/E-isomers during synthesis?

  • Methodological Answer : Isomer formation (e.g., Z/E configurations) can occur during nucleophilic substitutions, as seen in analogous thienopyrimidine syntheses. Strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states and low-temperature reactions (0–5°C) to favor kinetic control. Chromatographic separation (e.g., flash chromatography with silica gel) or fractional crystallization is employed to isolate the desired isomer. Kinetic studies via HPLC-MS help identify optimal reaction times to minimize isomerization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from variations in assay conditions (e.g., cell line specificity, Wnt pathway inhibition protocols). Standardized assays (e.g., TOPFlash reporter for Wnt inhibition) and controls (e.g., IWP-4 as a reference compound) improve reproducibility. Dose-response curves and triplicate experiments are mandatory. Computational docking studies (using software like AutoDock) can clarify interactions with targets like Casein Kinase 1δ/ε, addressing mechanistic inconsistencies .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., Schrödinger Suite) models binding affinities to enzymes or receptors, focusing on the thienopyrimidine core’s fit into active sites. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Comparative analysis with structurally similar inhibitors (e.g., IWP-4) validates predictions .

Q. How can synthetic by-products be systematically identified and characterized?

  • Methodological Answer : By-products are identified using tandem LC-MS/MS to detect mass fragments corresponding to common side reactions (e.g., ester hydrolysis or oxidation). Preparative HPLC isolates impurities for individual NMR analysis. Accelerated stability studies (e.g., under heat or UV light) predict degradation pathways. Quantum mechanical calculations (Gaussian 16) model plausible reaction intermediates .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Structural modifications, such as replacing the ethyl ester with a methyl group (to reduce metabolic cleavage) or introducing PEGylated moieties, improve solubility. Prodrug approaches (e.g., masking the 4-oxo group as a phosphate ester) enhance absorption. Pharmacokinetic profiling in rodent models assesses half-life and tissue distribution, guiding iterative design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.